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Compound of Interest

Compound Name: Copper tungsten oxide (CuWO4)

Cat. No.: B078475 Get Quote

An In-depth Technical Guide to the Ab Initio Study of Copper Tungstate (CuWO₄) Electronic

and Optical Properties

Introduction
Copper tungstate (CuWO₄) is a ternary metal oxide semiconductor that has garnered

significant interest for its potential applications in photoelectrochemical (PEC) water splitting

and photocatalysis.[1][2] Its promising properties, including a relatively low band gap and high

stability, make it a candidate for solar energy conversion.[1] Understanding the fundamental

electronic and optical properties of CuWO₄ is crucial for optimizing its performance. Ab initio

calculations, based on Density Functional Theory (DFT), provide a powerful theoretical

framework for investigating these properties at an atomic level.[3][4] This guide offers a

detailed overview of the electronic structure and optical characteristics of CuWO₄ as revealed

by such computational studies, intended for researchers and scientists in materials science and

renewable energy.

Crystal and Electronic Structure
Crystal Lattice
CuWO₄ crystallizes in a triclinic wolframite structure with the P-1 space group.[5][6] The unit

cell contains two formula units. The structure is composed of distorted CuO₆ and WO₆

octahedra that share corners.[5][6] This distortion in the CuO₆ octahedra is a result of the Jahn-

Teller effect, which breaks the degeneracy of the Cu 3d orbitals.[5][7]
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Table 1: Crystallographic Data for CuWO₄

Parameter Experimental Value[7] Calculated Value[5]

a (Å) 4.709 4.783

b (Å) 5.845 5.925

c (Å) 4.884 4.947

α (°) 88.3 88.30

β (°) 92.5 92.20

| γ (°) | 97.2 | 97.40 |

Electronic Band Structure and Density of States (DOS)
Ab initio calculations have established that CuWO₄ is a magnetic insulator with an indirect band

gap.[3][8] The most stable magnetic configuration is antiferromagnetic.[3][4]

The electronic structure near the band gap is primarily determined by the orbitals of copper,

tungsten, and oxygen atoms:

Valence Band (VB): The top of the valence band is composed of strongly hybridized O 2p

and Cu 3d states.[2][8][9]

Conduction Band (CB): The bottom of the conduction band is mainly formed by unoccupied

Cu 3d states and W 5d states.[2][8][10]

The localized nature of the Cu 3d states is believed to contribute to low charge carrier mobility.

[2] Different computational methods yield varying band gap values, with the Tran-Blaha

modified Becke-Johnson (TB-mBJ) potential showing excellent agreement with experimental

findings.[11][12]

Table 2: Calculated and Experimental Band Gap of CuWO₄
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Method Band Gap Type Value (eV)

LDA + U (U_eff = 4 eV) Indirect 1.5[3]

TB-mBJ -
Excellent agreement with

experiment[11][12]

| Experimental | Indirect | 2.2 - 2.45[2][11] |

Optical Properties
The optical properties of CuWO₄ are a direct consequence of its electronic band structure. The

primary optical transition involves the excitation of electrons from the hybridized O 2p - Cu 3d

valence band to the conduction band, which consists of empty Cu 3d and W 5d levels.[10]

Studies show that the absorption process involves a significant energy flow from oxygen ions to

copper ions.[3][4]

The material's efficiency in light harvesting is limited by a relatively low absorption coefficient,

which is attributed to the indirect nature of its band gap and the possibility of a d-d forbidden

transition.[2][8]

Table 3: Optical Absorption Coefficients of CuWO₄

Wavelength (nm)
Absorption Coefficient (α)
(cm⁻¹)

Reference

400 ~6600 [8]

420 (1.65 ± 0.14) x 10⁴ [10]

| 500 | ~1715 |[8] |

Ab Initio Computational Methodology
The theoretical investigation of CuWO₄ relies on a systematic computational workflow using

DFT. The general process is outlined below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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